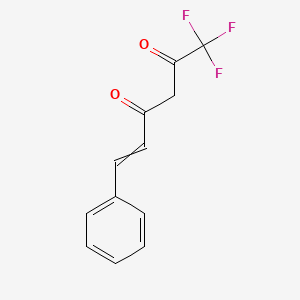

1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione

Übersicht

Beschreibung

The compound with the identifier “1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione” is known as Calcium Oxide. It is a widely used chemical compound with the molecular formula CaO. Calcium Oxide is a white, caustic, alkaline, crystalline solid at room temperature. It is commonly referred to as quicklime or burnt lime and is an important industrial chemical.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium Oxide is typically produced through the thermal decomposition of calcium carbonate (CaCO₃) in a lime kiln. This process, known as calcination, involves heating calcium carbonate to a temperature of about 900°C to 1000°C. The reaction is as follows:

CaCO3→CaO+CO2

Industrial Production Methods

In industrial settings, Calcium Oxide is produced in large quantities by heating limestone (calcium carbonate) in rotary or vertical kilns. The process involves the following steps:

Crushing and Screening: Limestone is crushed and screened to the desired size.

Calcination: The crushed limestone is fed into a kiln and heated to high temperatures, causing it to decompose into Calcium Oxide and carbon dioxide.

Cooling and Hydration: The resulting Calcium Oxide is cooled and can be further processed by adding water to produce calcium hydroxide (slaked lime).

Analyse Chemischer Reaktionen

Types of Reactions

Calcium Oxide undergoes several types of chemical reactions, including:

- Reacts with water to form calcium hydroxide.

Hydration: CaO+H2O→Ca(OH)2

Reacts with carbon dioxide to form calcium carbonate.Carbonation: CaO+CO2→CaCO3

Reacts with acids to form calcium salts and water.Acid-Base Reactions: CaO+2HCl→CaCl2+H2O

Common Reagents and Conditions

Water: Used in the hydration reaction to produce calcium hydroxide.

Carbon Dioxide: Used in the carbonation reaction to produce calcium carbonate.

Hydrochloric Acid: Used in acid-base reactions to produce calcium chloride.

Major Products Formed

Calcium Hydroxide: Formed from the hydration of Calcium Oxide.

Calcium Carbonate: Formed from the carbonation of Calcium Oxide.

Calcium Salts: Formed from reactions with various acids.

Wissenschaftliche Forschungsanwendungen

Calcium Oxide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and processes.

Biology: Employed in the preparation of biological samples and as a pH regulator.

Medicine: Utilized in the production of pharmaceuticals and as a component in dental materials.

Industry: Widely used in the production of cement, glass, and steel. It is also used in water treatment, soil stabilization, and as a desiccant.

Wirkmechanismus

Calcium Oxide exerts its effects primarily through its strong alkaline properties. When it reacts with water, it forms calcium hydroxide, which can neutralize acids and regulate pH levels. In industrial processes, Calcium Oxide acts as a fluxing agent, helping to remove impurities from metals during smelting.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Calcium Hydroxide (Ca(OH)₂): Formed by the hydration of Calcium Oxide.

Calcium Carbonate (CaCO₃): Formed by the carbonation of Calcium Oxide.

Magnesium Oxide (MgO): Similar alkaline earth metal oxide with comparable properties.

Uniqueness

Calcium Oxide is unique due to its high reactivity with water and carbon dioxide, making it a versatile compound in various chemical and industrial applications. Its ability to form calcium hydroxide and calcium carbonate through simple reactions adds to its utility in different fields.

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2/c13-12(14,15)11(17)8-10(16)7-6-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOPVKUECMSWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017229.png)

![2-[5-(Hydroxymethyl)-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017235.png)

![4-Hydroxyphenyl [(methylsulfonyl)amino]acetate](/img/structure/B8017240.png)

![3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B8017248.png)

![cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B8017263.png)